4-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile

Lipophilicity Positional Isomerism Physicochemical Properties

4-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic small molecule (C15H11N3, MW 233.27 g/mol) composed of an imidazo[1,2-a]pyridine core with a methyl substitution at the 8-position and a benzonitrile moiety at the 2-position. This compound belongs to a broader class of imidazo[1,2-a]pyridine derivatives investigated for kinase inhibition, anti-inflammatory activity, and other therapeutic applications.

Molecular Formula C15H11N3
Molecular Weight 233.27 g/mol
Cat. No. B15331181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile
Molecular FormulaC15H11N3
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)C#N
InChIInChI=1S/C15H11N3/c1-11-3-2-8-18-10-14(17-15(11)18)13-6-4-12(9-16)5-7-13/h2-8,10H,1H3
InChIKeyRFNNLONTVJZWDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile: Core Chemical Properties and Compound Class Context for Procurement


4-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic small molecule (C15H11N3, MW 233.27 g/mol) composed of an imidazo[1,2-a]pyridine core with a methyl substitution at the 8-position and a benzonitrile moiety at the 2-position . This compound belongs to a broader class of imidazo[1,2-a]pyridine derivatives investigated for kinase inhibition, anti-inflammatory activity, and other therapeutic applications [1]. Its defining physicochemical profile—calculated logP of 3.39, polar surface area (PSA) of 26.3 Ų, zero hydrogen-bond donors, and two hydrogen-bond acceptors—places it firmly within lead-like chemical space . These properties fundamentally influence solubility, permeability, and target-binding potential, making precise structural identity critical for any research or procurement decision.

Why 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile Cannot Be Replaced by Generic Imidazopyridine Analogs


Substituting 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile with a positional isomer or close analog introduces quantifiable shifts in lipophilicity, electronic character, and molecular topology that directly undermine structure-activity relationships (SAR). Even a change in the methyl group position (e.g., from 8- to 6- or 5-) alters the compound's logP by approximately 0.1–0.4 units and modifies the calculated polar surface area, which can affect passive permeability and off-target binding profiles . Similarly, the isomeric 3-benzonitrile analog (CAS 1549067-28-8) presents a different dipole moment and steric environment around the cyano group, which is often critical for hinge-binding interactions in kinase targets . Generic procurement without positional verification thus risks acquiring a compound with divergent biological activity, confounding experimental results and wasting resources.

Quantitative Differentiation Evidence for 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile vs. Closest Analogs


Lipophilicity (logP) Comparison: 8-Methyl vs. 6-Methyl Positional Isomer

The target 8-methyl derivative exhibits a calculated logP of 3.39, compared to 3.30 for the 6-methyl positional isomer (4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile, CAS 118000-52-5). This ~0.09 log unit increase indicates measurably higher lipophilicity for the 8-methyl substitution .

Lipophilicity Positional Isomerism Physicochemical Properties

Polar Surface Area Identity: Confirming Lack of Hydrogen-Bond Donors

The target compound has a calculated topological polar surface area (TPSA) of 26.3 Ų and zero hydrogen-bond donors . This is identical to the 6-methyl isomer but contrasts sharply with analogs bearing a methoxy group at the 8-position (TPSA ~35–40 Ų), which introduces an additional hydrogen-bond acceptor and increases polarity .

PSA Hydrogen Bonding Permeability

Steric and Electronic Differentiation via 8-Methyl Substitution Pattern

The 8-methyl substituent on the imidazo[1,2-a]pyridine core creates a distinct steric environment adjacent to the bridgehead nitrogen. In contrast, the 5-methyl isomer (CAS 1549866-51-4) places the methyl group on the pyridine ring at a position that can sterically influence the 2-aryl substituent conformation . This positional difference is known to affect target-binding geometry in imidazopyridine-based kinase inhibitors [1].

Steric Effects SAR Positional Scanning

Application Scenarios for 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile Based on Quantitative Differentiation


Kinase Inhibitor Lead Optimization Requiring Defined logP Window

In kinase drug discovery programs where a narrow lipophilicity window (logP 3.0–3.5) is desired for balancing potency and metabolic stability, 4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile provides a calibrated logP of 3.39 . This value is distinct from the 6-methyl isomer (logP 3.30), allowing medicinal chemists to fine-tune lipophilicity through positional isomer selection without introducing additional heteroatoms that might compromise synthetic tractability.

Blood-Brain Barrier Penetrant Probe Design

With a TPSA of 26.3 Ų, zero H-bond donors, and only two H-bond acceptors, this compound sits within the optimal physicochemical range for CNS drug design (typically TPSA < 60–70 Ų) [1]. The 8-methyl substitution preserves this favorable profile while offering a different steric signature compared to the 5-methyl or 6-methyl analogs, which is critical when screening for selective CNS target engagement.

Structure-Activity Relationship (SAR) Studies on Imidazopyridine Scaffolds

The compound serves as a well-defined positional probe for systematic SAR exploration of the imidazo[1,2-a]pyridine core. The 8-methyl group provides a unique steric and electronic perturbation compared to the unsubstituted parent (CAS 55843-91-9) and other methyl positional isomers . This makes it a valuable comparator in panels designed to map substituent effects on target selectivity and cellular activity.

Chemical Biology Tool Compound Requiring Verified Structural Identity

For research groups developing chemical probes where reported biological activity hinges on the exact substitution pattern, procurement of the verified 8-methyl isomer is essential. Substitution with the 3-benzonitrile isomer (CAS 1549067-28-8) or 5-methyl isomer (CAS 1549866-51-4) introduces changes in dipole moment and steric environment that can abrogate target binding, as inferred from SAR trends in imidazopyridine kinase inhibitor patents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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